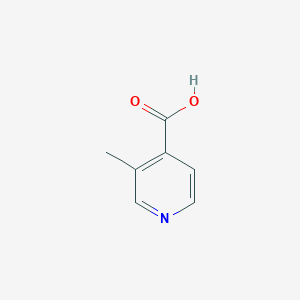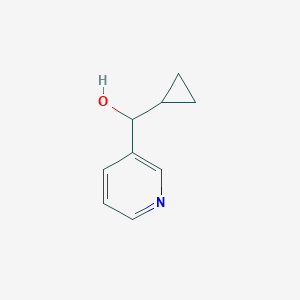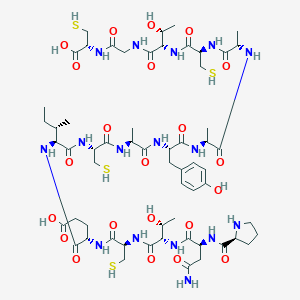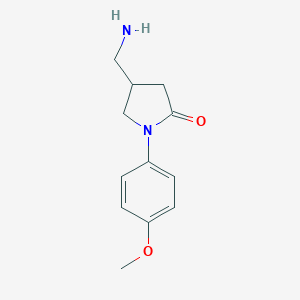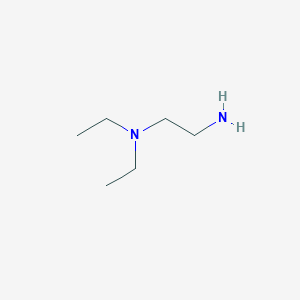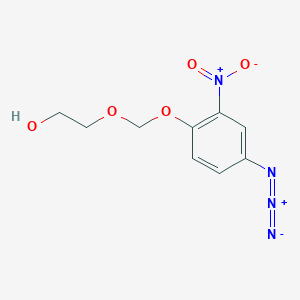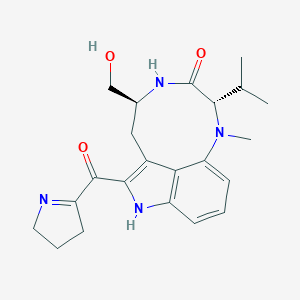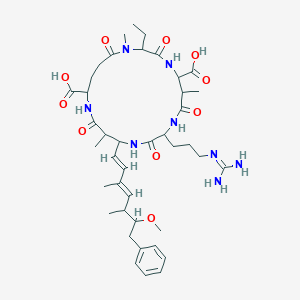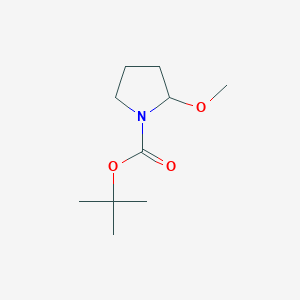
Tert-butyl 2-methoxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-methoxypyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of biologically active molecules, such as natural products like Biotin and pharmaceuticals like Vandetanib and Jak3 inhibitors . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl ester group that provides steric bulk and can influence the reactivity and conformation of the molecule .
Synthesis Analysis
The synthesis of tert-butyl 2-methoxypyrrolidine-1-carboxylate and related compounds involves multiple steps, including protection/deprotection strategies, amidation, and substitution reactions. For instance, tert-butyl (4
科学的研究の応用
Photooxidation Studies
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been utilized in the study of dye-sensitized photooxidation, yielding products like tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research provides insights into the mechanisms of pyrrole photooxidation, relevant in understanding chemical reactions under light exposure (Wasserman, Power, & Petersen, 1996).
Synthesis of Biotin Intermediates
The compound plays a role in synthesizing key intermediates of biotin, a water-soluble vitamin crucial for metabolic processes. This includes the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine (Qin et al., 2014).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, synthesized using tert-butyl 2-methoxypyrrolidine-1-carboxylate, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds have significant applications in drug development (Singh & Umemoto, 2011).
Prodigiosin Precursor Synthesis
Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-methoxypyrrolidine-1-carboxylate, have been studied for their reaction with singlet oxygen, leading to the synthesis of prodigiosin, a compound with potential applications in drug development (Wasserman et al., 2004).
Chiral Auxiliary in Synthesis
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used as a chiral auxiliary in synthetic chemistry. Its use facilitates the preparation of enantiomerically pure compounds, important in the synthesis of bioactive molecules (Studer, Hintermann, & Seebach, 1995).
Antibacterial Agent Synthesis
It's involved in synthesizing quinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, compounds with antibacterial activities. This highlights its role in developing new antibacterial agents (Bouzard et al., 1989).
Radioisotope Synthesis
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used in the radiosynthesis of [18 F]FACH, an inhibitor of monocarboxylate transporters in cancer cells. This application is crucial in PET imaging for cancer diagnosis and treatment evaluation (Sadeghzadeh et al., 2019).
Dendrimer Synthesis
The compound is used in synthesizing phenylacetylene dendrimers, significant in creating macromolecules with applications in drug delivery and nanotechnology. This research demonstrates its versatility in polymer chemistry (Pesak, Moore, & Wheat, 1997).
Alkaloid Synthesis
It's used in the asymmetric synthesis of (+)-pseudococaine, a tropane alkaloid. This showcases its utility in synthesizing complex natural products (Brock et al., 2012).
Metabolite Analysis
The compound aids in the gas-chromatographic profiling of various metabolites, useful in diagnosing and monitoring diseases like neuroblastoma and pheochromocytoma (Muskiet et al., 1981).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
tert-butyl 2-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHOJKWWBPIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447661 |
Source


|
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
CAS RN |
144688-69-7 |
Source


|
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

